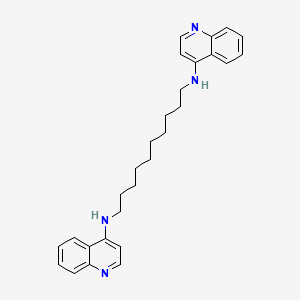
1,10-Decanediamine, N,N'-di-4-quinolinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Decanediamine, N,N’-di-4-quinolinyl- is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a decane chain, with quinolinyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,10-decanediamine with 4-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,10-Decanediamine, N,N’-di-4-quinolinyl- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
化学反応の分析
Types of Reactions
1,10-Decanediamine, N,N’-di-4-quinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydride and potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline compounds.
科学的研究の応用
1,10-Decanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a curing agent for epoxy resins.
作用機序
The mechanism of action of 1,10-Decanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the diamine structure allows for the formation of coordination complexes with metal ions, which can further modulate its biological activity.
類似化合物との比較
Similar Compounds
1,10-Decanediamine: A simpler diamine without the quinoline groups.
4-Chloroquinoline: A quinoline derivative without the diamine chain.
1,10-Decamethylenediamine: Another diamine with a similar structure but different functional groups.
Uniqueness
1,10-Decanediamine, N,N’-di-4-quinolinyl- is unique due to the presence of both the decane diamine chain and the quinoline groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
57599-93-6 |
|---|---|
分子式 |
C28H34N4 |
分子量 |
426.6 g/mol |
IUPAC名 |
N,N'-di(quinolin-4-yl)decane-1,10-diamine |
InChI |
InChI=1S/C28H34N4/c1(3-5-11-19-29-27-17-21-31-25-15-9-7-13-23(25)27)2-4-6-12-20-30-28-18-22-32-26-16-10-8-14-24(26)28/h7-10,13-18,21-22H,1-6,11-12,19-20H2,(H,29,31)(H,30,32) |
InChIキー |
LTCUGTXKTQPZNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCCCNC3=CC=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


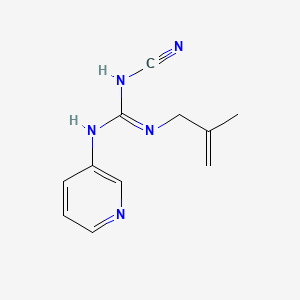

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
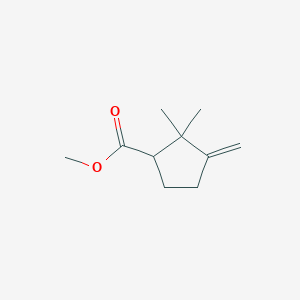
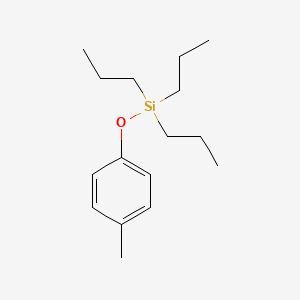
![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
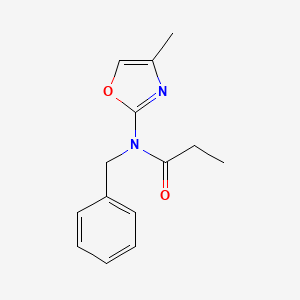


![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
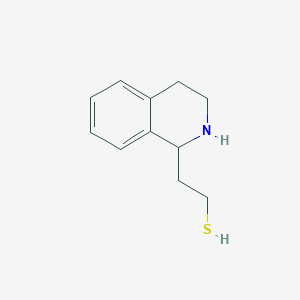
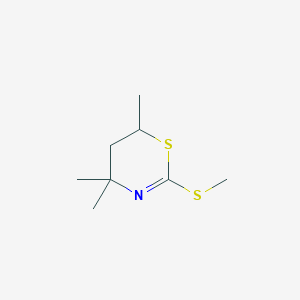
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
